molecular formula C18H19NO5S B7553759 (E)-3-[4-methoxy-3-[methyl-(3-methylphenyl)sulfamoyl]phenyl]prop-2-enoic acid

(E)-3-[4-methoxy-3-[methyl-(3-methylphenyl)sulfamoyl]phenyl]prop-2-enoic acid

Cat. No. B7553759
M. Wt: 361.4 g/mol
InChI Key: ONDYUOOFRTYLFO-CSKARUKUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-3-[4-methoxy-3-[methyl-(3-methylphenyl)sulfamoyl]phenyl]prop-2-enoic acid, also known as MSA, is a chemical compound that has been studied extensively for its potential therapeutic applications. It belongs to the class of nonsteroidal anti-inflammatory drugs (NSAIDs) and has been shown to have anti-inflammatory, analgesic, and antipyretic properties.

Mechanism of Action

The mechanism of action of (E)-3-[4-methoxy-3-[methyl-(3-methylphenyl)sulfamoyl]phenyl]prop-2-enoic acid involves the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are involved in the inflammatory response and are responsible for the pain, swelling, and fever associated with inflammation. By inhibiting COX enzymes, (E)-3-[4-methoxy-3-[methyl-(3-methylphenyl)sulfamoyl]phenyl]prop-2-enoic acid reduces the production of prostaglandins, thereby reducing inflammation, pain, and fever.
Biochemical and Physiological Effects:
(E)-3-[4-methoxy-3-[methyl-(3-methylphenyl)sulfamoyl]phenyl]prop-2-enoic acid has been shown to have several biochemical and physiological effects. It reduces the production of prostaglandins, which are involved in the inflammatory response. It also reduces the production of cytokines, which are involved in the immune response. (E)-3-[4-methoxy-3-[methyl-(3-methylphenyl)sulfamoyl]phenyl]prop-2-enoic acid has been shown to have antioxidant properties, which may be beneficial in the treatment of oxidative stress-related diseases. It has also been shown to have antiplatelet effects, which may be beneficial in the prevention of thrombotic events.

Advantages and Limitations for Lab Experiments

(E)-3-[4-methoxy-3-[methyl-(3-methylphenyl)sulfamoyl]phenyl]prop-2-enoic acid has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized in large quantities. It has been extensively studied for its potential therapeutic applications, which makes it a promising candidate for further research. However, (E)-3-[4-methoxy-3-[methyl-(3-methylphenyl)sulfamoyl]phenyl]prop-2-enoic acid also has some limitations for lab experiments. It has a low solubility in water, which may limit its use in certain experiments. It also has a relatively short half-life, which may limit its effectiveness in vivo.

Future Directions

There are several future directions for research on (E)-3-[4-methoxy-3-[methyl-(3-methylphenyl)sulfamoyl]phenyl]prop-2-enoic acid. One direction is to study its potential use in the treatment of various inflammatory conditions such as rheumatoid arthritis, osteoarthritis, and inflammatory bowel disease. Another direction is to study its potential use in cancer therapy, as it has been shown to inhibit the growth of cancer cells in vitro. Further research is also needed to understand the mechanism of action of (E)-3-[4-methoxy-3-[methyl-(3-methylphenyl)sulfamoyl]phenyl]prop-2-enoic acid and its biochemical and physiological effects. Finally, research is needed to develop new formulations of (E)-3-[4-methoxy-3-[methyl-(3-methylphenyl)sulfamoyl]phenyl]prop-2-enoic acid that can improve its solubility and half-life, which may increase its effectiveness in vivo.

Synthesis Methods

The synthesis of (E)-3-[4-methoxy-3-[methyl-(3-methylphenyl)sulfamoyl]phenyl]prop-2-enoic acid involves the reaction of 4-methoxy-3-nitrobenzenesulfonyl chloride with 3-methylbenzenamine to form 4-methoxy-3-nitrobenzenesulfonamide. This compound is then reduced to 4-methoxy-3-aminobenzenesulfonamide, which is further reacted with acetic anhydride and acetic acid to form the final product, (E)-3-[4-methoxy-3-[methyl-(3-methylphenyl)sulfamoyl]phenyl]prop-2-enoic acid.

Scientific Research Applications

(E)-3-[4-methoxy-3-[methyl-(3-methylphenyl)sulfamoyl]phenyl]prop-2-enoic acid has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and antipyretic properties, which make it a promising candidate for the treatment of various inflammatory conditions such as rheumatoid arthritis, osteoarthritis, and inflammatory bowel disease. (E)-3-[4-methoxy-3-[methyl-(3-methylphenyl)sulfamoyl]phenyl]prop-2-enoic acid has also been studied for its potential use in cancer therapy, as it has been shown to inhibit the growth of cancer cells in vitro.

properties

IUPAC Name

(E)-3-[4-methoxy-3-[methyl-(3-methylphenyl)sulfamoyl]phenyl]prop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO5S/c1-13-5-4-6-15(11-13)19(2)25(22,23)17-12-14(8-10-18(20)21)7-9-16(17)24-3/h4-12H,1-3H3,(H,20,21)/b10-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONDYUOOFRTYLFO-CSKARUKUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N(C)S(=O)(=O)C2=C(C=CC(=C2)C=CC(=O)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)N(C)S(=O)(=O)C2=C(C=CC(=C2)/C=C/C(=O)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-3-[4-methoxy-3-[methyl-(3-methylphenyl)sulfamoyl]phenyl]prop-2-enoic acid

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